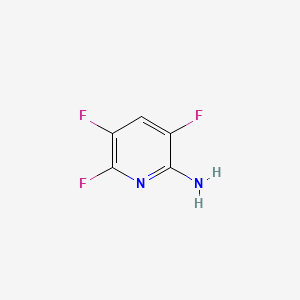

3,5,6-Trifluoropyridin-2-amine

Descripción

Contextualization of Fluorinated Pyridine (B92270) Heterocycles in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic structures found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netfigshare.com The strategic incorporation of fluorine atoms into these pyridine rings has become a powerful tool in modern drug discovery and materials science. nih.govresearchgate.net Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly alter a molecule's physicochemical and biological characteristics. nih.govresearchgate.net

Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the basicity (pKa) of the pyridine nitrogen, which can fine-tune interactions with biological targets. nih.govresearchgate.netrsc.org Consequently, fluorinated heterocycles are increasingly prevalent in various scientific fields. nih.govresearchgate.net It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact in medicinal chemistry. rsc.org Fluorinated pyridines, specifically, are highly sought-after motifs for creating new therapeutic agents, driving significant research into novel and efficient synthetic methodologies. acs.orge-bookshelf.de

Historical Development of Aminopyridine Synthesis Methodologies

The synthesis of aminopyridines has a rich history with several foundational methods. One of the earliest and most well-known is the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide. figshare.com Another classical approach is the Hantzsch pyridine synthesis, a multi-component reaction that can be adapted to produce a variety of substituted pyridines. researchgate.netfigshare.com

Over time, methodologies have evolved to offer greater control and versatility. The reduction of nitropyridines is a common route, although the initial nitration of the pyridine ring can sometimes be challenging and yield mixtures of isomers. orgsyn.org Nucleophilic aromatic substitution (SNAr) reactions on halopyridines have become a cornerstone of aminopyridine synthesis. Early methods often required harsh conditions, such as reacting chloropyridines with ammonia (B1221849) at high temperatures and pressures. orgsyn.orggoogle.com

More recent developments have focused on milder and more efficient processes. These include:

Catalytic Reactions: The use of transition metal catalysts, particularly palladium, has enabled the coupling of halopyridines with various nitrogen sources under more controlled conditions. scielo.br

Metal-Free Approaches: To avoid the cost and potential toxicity of metal catalysts, methods using simple amides as the amine source under reflux conditions have been developed. scielo.brresearchgate.net

Functional Group Interconversion: The synthesis of 2-aminopyridine (B139424) derivatives has been achieved by reacting a substituted trifluoropyridine with hydrazine (B178648), followed by a reduction step using a Raney nickel catalyst. google.com This avoids the direct use of ammonia under high pressure. google.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of aminopyridines and their derivatives. figshare.comscielo.br

These advancements have expanded the toolkit available to chemists, allowing for the synthesis of a diverse range of functionalized aminopyridines for various research applications. researchgate.net

Overview of Research Trajectories for Halogenated Aminopyridines

Research into halogenated aminopyridines is primarily driven by their utility as versatile intermediates in synthetic chemistry. justdial.com The presence of both a nucleophilic amino group and halogen atoms, which can act as leaving groups in substitution reactions or participate in cross-coupling reactions, makes them highly valuable building blocks. smolecule.comresearchgate.net

Key research trajectories include:

Medicinal Chemistry and Drug Discovery: A major focus is the incorporation of halogenated aminopyridine scaffolds into potential therapeutic agents. The halogen substituents can serve as handles for further molecular elaboration or as key binding elements within a biological target. nih.gov They are investigated for a range of activities, including as enzyme inhibitors and receptor modulators. For example, halogenated aminopyridines have been used to synthesize inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a target in cancer therapy. nih.gov

Materials Science: The unique electronic properties conferred by halogen atoms make these compounds interesting for the development of advanced materials. smolecule.com Their ability to participate in the formation of coordination complexes and supramolecular assemblies is also an area of exploration. acs.org

Synthetic Methodology: There is ongoing research into new and improved methods for synthesizing and functionalizing halogenated aminopyridines. This includes developing regioselective reactions to precisely control the substitution pattern on the pyridine ring and exploring the reactivity of different halogens (F, Cl, Br, I). acs.orgacs.orgethz.ch The relative reactivity of halogens at different positions on the pyridine ring is a subject of detailed study to enable controlled, stepwise modifications. researchgate.net

Agrochemicals: Similar to their role in pharmaceuticals, halogenated aminopyridines serve as precursors for new pesticides and other crop protection agents, where the halogen atoms can enhance biological activity and stability. justdial.comsmolecule.com

The field continues to evolve as chemists seek to understand the nuanced effects of halogenation on the chemical and biological properties of aminopyridines, thereby unlocking new applications. ethz.ch

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEJHBNYXQTAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500777 | |

| Record name | 3,5,6-Trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3534-50-7 | |

| Record name | 3,5,6-Trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5,6 Trifluoropyridin 2 Amine and Its Derivatives

Development of Regioselective Amination Protocols

The introduction of an amino group at a specific position on the polyfluorinated pyridine (B92270) ring is a critical step in the synthesis of 3,5,6-trifluoropyridin-2-amine. Researchers have developed various protocols to achieve high regioselectivity.

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of aminopyridines. byjus.compressbooks.pub In polyfluorinated pyridines, the fluorine atoms activate the ring towards nucleophilic attack. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. pressbooks.pubresearchgate.net The presence of electron-withdrawing fluorine atoms stabilizes this intermediate, facilitating the substitution. ncrdsip.com

The regioselectivity of the SNAr reaction is influenced by both steric and electronic factors. In polyfluorinated pyridines, nucleophilic attack preferentially occurs at the positions ortho and para to the nitrogen atom due to the activating effect of the ring nitrogen. nih.gov For instance, the reaction of pentafluoropyridine (B1199360) with ammonia (B1221849) yields 4-amino-2,3,5,6-tetrafluoropyridine (B155154) as the major product. researchgate.net However, the formation of 2-amino isomers is also observed. Recent studies have also explored concerted SNAr mechanisms, where the nucleophile attacks and the leaving group departs in a single step, particularly for unactivated aromatic rings. researchgate.netacs.org

Optimized Conditions for Amination Reactions

To improve the yield and purity of this compound, various amination methods with optimized conditions have been developed.

A widely used method involves the reaction of a polyfluorinated pyridine with hydrazine (B178648) monohydrate, followed by the catalytic reduction of the resulting hydrazino-pyridine. google.comsmolecule.com This two-step process offers a milder alternative to direct amination with ammonia, which often requires high temperatures and pressures. google.com

The first step is the nucleophilic substitution of a fluorine atom by hydrazine. For example, 2,3,5,6-tetrafluoropyridine (B1295328) can be converted to 2-hydrazino-3,5,6-trifluoropyridine. google.com The subsequent reduction of the hydrazino group to an amino group is typically achieved through catalytic hydrogenation using catalysts like Raney nickel. google.comthieme-connect.com This method has been shown to produce 2-aminopyridine (B139424) derivatives with high purity (over 98%). google.com

Table 1: Hydrazine-Mediated Synthesis of 2-Aminopyridine Derivatives

| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product | Purity (%) |

|---|

Data sourced from patent US20060047124A1. google.com

Direct amination of polyfluoropyridines with ammonia can also be employed to synthesize 2-aminopyridines. However, this method often requires harsh conditions and can lead to mixtures of products. google.com For example, the reaction of 2,3,5,6-tetrafluoropyridine with aqueous ammonia at 50°C under high pressure yields 2-amino-3,5,6-trifluoropyridine, but with a purity of less than 90%. google.com

Researchers have focused on optimizing reaction parameters such as temperature, pressure, and solvent to improve the selectivity and yield of the desired product. For instance, controlling the temperature and solvent polarity is critical for achieving regioselectivity in the amination of pentafluoropyridine. The use of anhydrous ammonia has also been explored for the direct di- and triamination of polyfluoropyridines. nsc.ru

Strategic Functionalization and Derivatization

Further functionalization of this compound allows for the synthesis of a wide range of derivatives with potential applications in various fields.

Nucleophilic Substitution of Fluorine and Other Halogen Atoms on the Pyridine Ring

The fluorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. ambeed.com The reactivity of the fluorine atoms depends on their position relative to the amino group and the ring nitrogen.

Studies have shown that powerful nucleophiles like sodium ethoxide can displace fluorine atoms on the aminopyridine ring. For example, the reaction of 4-amino-2,3,5,6-tetrafluoropyridine with sodium ethoxide in ethanol (B145695) results in the substitution of the fluorine atom at the 2-position to yield 4-amino-2-ethoxy-3,5,6-trifluoropyridine. orientjchem.orgorientjchem.org This highlights the strong directing effect of the amino group and the inherent reactivity of the ortho positions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another versatile method for the selective functionalization of halogenated pyridines. These reactions allow for the formation of C-N bonds under relatively mild conditions. For instance, 5-chloro-3,6-difluoropyridin-2-amine (B3040336) can be synthesized via a Pd-catalyzed coupling reaction.

Table 2: Examples of Nucleophilic Substitution on Polyfluorinated Pyridines

| Starting Material | Nucleophile/Reagent | Product |

|---|---|---|

| Pentafluoropyridine | Sodium azide | 4-Azido-2,3,5,6-tetrafluoropyridine |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Sodium azide | 4-Azido-3-chloro-2,5,6-trifluoropyridine |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Sodium azide | 4-Azido-3,5-dichloro-2,6-difluoro-pyridine |

Data compiled from multiple sources. orientjchem.orgorientjchem.orgrsc.org

Selectivity Studies in Halogen Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing halopyridines. The reactivity and regioselectivity of halogen displacement are influenced by the nature of the halogen, the position of substituents on the pyridine ring, and the nucleophile employed.

In polyhalopyridines, the position of the halogen significantly impacts its susceptibility to nucleophilic attack. Generally, halogens at the 4-position are the most reactive, followed by those at the 2- and 6-positions. acs.org This is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. For instance, 2,4-difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, and 2,3,4,6-tetrafluoropyridine (B1273223) all react with nucleophiles predominantly at the 4-position. acs.org

However, the introduction of a bulky trialkylsilyl group can completely reverse this regioselectivity. acs.org By placing a trialkylsilyl group at the 5-position of 2,4-dihalopyridines or the 3-position of 2,4,6-trihalopyridines, the nucleophilic attack is directed to the 2- or 6-position, respectively, due to steric hindrance around the 4-position. acs.org This "silyl trick" provides a powerful tool for controlling the site of substitution.

The nature of the halogen itself is also a critical factor. In a competition experiment between 2-fluoro- and 2-chloropyridines with sodium ethoxide, the 2-fluoropyridine (B1216828) was found to be 320 times more reactive than its chloro counterpart. epfl.ch This highlights the superior leaving group ability of fluoride (B91410) in nucleophilic aromatic substitutions on the pyridine ring. The activating or deactivating effects of other substituents on the ring are generally additive, allowing for the prediction of reaction rates. epfl.ch

Introduction of Diverse Functional Groups (e.g., thiols, alkoxy groups)

The versatile reactivity of the halogen atoms in fluorinated pyridines allows for the introduction of a wide array of functional groups through nucleophilic substitution. Thiols and alkoxy groups are particularly important for modifying the electronic and steric properties of the parent molecule.

The displacement of fluoride or chloride ions by alkoxides is a common strategy for synthesizing alkoxypyridines. The reaction of 2,4-dihalopyridines and 2,4,6-trihalopyridines with standard nucleophiles, which would typically lead to substitution at the 4-position, can be redirected. acs.org For example, the introduction of a trialkylsilyl group can steer the substitution to the 2- or 6-position, enabling the synthesis of otherwise inaccessible isomers. acs.org

The introduction of thiol groups can be achieved through various methods. One approach involves the use of tetrafluoropyridinyl disulfide, which can undergo a thiyl-radical-mediated activation of C-H bonds under irradiation with 400 nm light-emitting diodes. researchgate.net This method allows for the thiolation of secondary, tertiary, and heteroatom-substituted C-H bonds. researchgate.net

| Reactant | Nucleophile | Product | Key Finding |

| 2,4-Dihalopyridines | Standard Nucleophiles | 4-Substituted Pyridines | Exclusive reaction at the 4-position. acs.org |

| 5-Trialkylsilyl-2,4-dihalopyridines | Standard Nucleophiles | 2-Substituted Pyridines | Regioselectivity is reversed due to the bulky silyl (B83357) group. acs.org |

| 2-Fluoro- and 2-Chloropyridines | Sodium Ethoxide | 2-Ethoxypyridine | 2-Fluoropyridine is significantly more reactive. epfl.ch |

| Alkanes | Tetrafluoropyridinyl Disulfide | Alkyl Thiolated Products | Thiolation of C-H bonds occurs via a thiyl-radical mechanism under light irradiation. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional nucleophilic substitution methods.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are widely used for the synthesis of complex molecules from aryl halides. orgsyn.orguwindsor.ca These reactions typically involve a palladium precursor, a ligand, a base, and a solvent. uwindsor.ca The choice of ligand is crucial for the success of the transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. mit.edu

For the amination of 3-halo-2-aminopyridines, challenges such as catalyst inhibition by the starting material and product can arise. nih.gov However, the use of specific pre-catalysts, such as those derived from RuPhos and BrettPhos ligands, in combination with a strong base like LiHMDS, has enabled the efficient C-N cross-coupling of unprotected 3-halo-2-aminopyridines with a variety of primary and secondary amines. nih.gov This methodology has even allowed for the synthesis of N3-arylated 2,3-diaminopyridines, which were previously inaccessible. nih.gov

In the context of C-C bond formation, the Suzuki-Miyaura coupling of aryl mesylates and tosylates has been successfully achieved using palladium catalysts supported by ligands like CM-phos. orgsyn.org This has expanded the scope of accessible electrophiles for this powerful reaction.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Key Finding |

| C-N Cross-Coupling | 3-Halo-2-aminopyridines | Primary/Secondary Amines | Pd-precatalysts with RuPhos/BrettPhos ligands, LiHMDS | Efficient coupling of unprotected aminopyridines. nih.gov |

| Suzuki-Miyaura | Aryl Mesylates/Tosylates | Arylboronic Acids | Pd/CM-phos | Expanded scope of electrophiles for C-C bond formation. orgsyn.org |

Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution

Photoredox catalysis has emerged as a powerful and mild method for forging chemical bonds, offering unique reaction pathways that are often complementary to traditional methods. mdpi.com

A notable application of photoredox catalysis is the dealkylative aromatic halogen substitution with tertiary amines. mdpi.com This reaction proceeds through the generation of an aryl radical from an aryl halide, which is initiated by a photoexcited iridium catalyst. mdpi.com The aryl radical then interacts with a tertiary amine to form a zwitterionic radical species. researchgate.netmdpi.com This key intermediate subsequently undergoes a single electron oxidation and elimination of an alkyl group from the nitrogen to yield the dialkylamino-substituted aromatic product and regenerate the catalyst. mdpi.com

This process is particularly effective for aromatic halides bearing electron-withdrawing groups. mdpi.comnih.gov The efficiency of the reaction is attributed to the favorable interaction between the aryl radical and the tertiary amine, leading to the formation of the crucial zwitterionic intermediate. researchgate.netmdpi.com

| Reaction Type | Substrates | Catalyst | Key Mechanistic Step | Outcome |

| Dealkylative Aromatic Halogen Substitution | Aryl Halides, Tertiary Amines | Iridium Photocatalyst | Formation of a zwitterionic radical species from an aryl radical and a tertiary amine. researchgate.netmdpi.com | Substitution of the halogen with a dialkylamino group. mdpi.com |

Synthesis of Complex Bioactive Conjugates

The functionalized pyridine core, accessible through the aforementioned synthetic methodologies, serves as a valuable building block for the construction of more complex and biologically active molecules. The strategic introduction of various substituents allows for the fine-tuning of the physicochemical properties and biological activity of the final conjugates.

For instance, this compound and its derivatives can be incorporated into larger molecular frameworks to create novel therapeutic agents. An example is the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-{[(3-chloro-2,5,6-trifluoropyridin-4-yl)amino]methyl}phenyl)piperazine-1-carboxamide, a modulator of the Tie-2 receptor, which is implicated in angiogenesis. google.com

Furthermore, the synthesis of various new bioactive compounds has been reported starting from related aminopyrimidine scaffolds. For example, 3-amino-2-mercapto-5,6,7,8-tetrahydro mdpi.combenzothieno[2,3-d]pyrimidin-4(3H)-one has been used as a precursor to synthesize a range of derivatives that have been screened for anti-inflammatory, CNS depressant, and antimicrobial activities. nih.gov

Based on a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound this compound (CAS No. 3534-50-7) is not available.

Therefore, it is not possible to provide the detailed research findings for the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) as outlined in the user's instructions. Generating such an article would require access to proprietary data or the original synthesis and characterization of the compound, which has not been published in the sources searched.

To fulfill the user's request for a scientifically accurate article based on research findings, the necessary experimental data must first be published and made accessible.

Comprehensive Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. For 3,5,6-Trifluoropyridin-2-amine, GC-MS serves as a critical tool for assessing sample purity and identifying potential by-products from its synthesis.

Amines can sometimes exhibit poor peak shape in GC due to their basicity and tendency to interact with active sites on the column. Therefore, derivatization is a common strategy to improve chromatographic behavior and analytical sensitivity. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzyl bromide (PFB-Br) can be used to convert the primary amine group into a less polar, more volatile derivative, leading to sharper peaks and more reliable quantification.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules, which then fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.

The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. By-products, such as isomers (e.g., 3,4,6-Trifluoropyridin-2-amine) or precursors from the synthesis, would appear as separate peaks with distinct retention times and mass spectra, allowing for their identification and quantification.

Table 1: Illustrative GC-MS Parameters for Analysis of a Fluorinated Pyridinamine Derivative

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 40-400 m/z |

Note: This table represents typical starting parameters; method optimization is required for specific applications.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. For this compound, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its amine group and the fluorinated pyridine (B92270) ring.

As a primary aromatic amine, the compound is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. These bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. Aromatic amines typically absorb at slightly higher frequencies than their aliphatic counterparts. Additionally, a scissoring N-H bending vibration is expected to appear in the 1550-1650 cm⁻¹ range.

The aromatic pyridine ring gives rise to several characteristic vibrations. C-H stretching modes for the remaining hydrogen on the ring would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The presence of multiple fluorine atoms strongly influences the spectrum, with C-F stretching vibrations expected to produce very strong, intense bands in the 1000-1350 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N-H Stretch | 3450 - 3500 | Medium |

| Symmetric N-H Stretch | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1620 | Medium-Strong (multiple bands) |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong and well-defined in the FT-Raman spectrum. The C-F stretching vibrations, while intensely absorbing in the IR, may show weaker bands in the Raman spectrum. The N-H stretching vibrations are also observable in Raman spectroscopy. This complementary nature is invaluable for a complete vibrational assignment, helping to confirm the molecular structure and distinguish between isomers.

Hydrogen bonding significantly impacts the position and shape of vibrational bands, particularly those involving N-H groups. In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amine hydrogen of one molecule and a nitrogen or fluorine atom of a neighboring molecule.

This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift"). The absorption bands also tend to become broader and more intense compared to the sharp, well-defined peaks observed for the free N-H group in a dilute, non-polar solvent. The extent of this shift provides insight into the strength of the hydrogen bonding interactions within the sample.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for pure this compound is not publicly documented, a co-crystal structure involving this molecule has been reported: bis(this compound) 18-crown-6 (B118740). bishopmoorecollege.ac.in Analysis of this structure via single-crystal X-ray diffraction provides invaluable, direct information about the molecular conformation and intermolecular interactions of this compound in the solid state.

In this co-crystal, the this compound molecules act as guest molecules, held within a host lattice formed by the 18-crown-6 macrocycle. The primary interaction holding the complex together is hydrogen bonding. The hydrogen atoms of the amine group form strong hydrogen bonds with the oxygen atoms of the crown ether.

This crystallographic data confirms the planarity of the pyridine ring and provides precise measurements of bond lengths and angles. For instance, the C-F, C-N, and C-C bond lengths within the fluorinated pyridine ring can be determined with high precision. This information is crucial for understanding the electronic effects of the fluorine substituents on the aromatic system and the amine group. The Cambridge Crystallographic Data Centre (CCDC) deposition code for this structure is SOVYEK. bishopmoorecollege.ac.in

Table 3: Selected Crystallographic Information for the Co-crystal of bis(this compound) with 18-crown-6

| Parameter | Description |

|---|---|

| CCDC Reference | SOVYEK bishopmoorecollege.ac.in |

| Host Molecule | 18-crown-6 |

| Guest Molecule | This compound |

| Primary Interaction | N-H···O Hydrogen Bonding |

| Key Structural Feature | Reveals the solid-state conformation and bond parameters of the guest molecule. |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is primarily dictated by a network of intermolecular hydrogen bonds, supplemented by weaker interactions involving the fluorine substituents. The packing of the molecules in the solid state is a direct consequence of these directional forces, leading to a stable, ordered three-dimensional lattice. A detailed analysis of these interactions provides insight into the supramolecular assembly of the compound.

The primary amino group (-NH₂) and the endocyclic pyridine nitrogen atom are the principal sites for strong hydrogen bonding. Specifically, the amino group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This donor-acceptor pairing facilitates the formation of robust N—H···N intermolecular hydrogen bonds. This type of interaction is a common and dominant feature in the crystal structures of many 2-aminopyridine (B139424) derivatives. These hydrogen bonds are crucial in forming chains or dimeric motifs, which then organize into the larger crystal structure.

The arrangement of the trifluorinated pyridine rings may also allow for π-π stacking interactions. In many aromatic systems, parallel or offset stacking of the rings is an important cohesive force. The electron-deficient character of the fluorinated pyridine ring could influence the geometry of these interactions.

A comprehensive understanding of the crystal packing can be achieved through the detailed characterization of the geometry of these intermolecular contacts. The tables below summarize the key parameters for the expected intermolecular interactions in the crystal structure of this compound, based on analyses of structurally related fluorinated pyridine compounds.

Table 1: Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | N | 0.86 | 2.08 | 2.94 | 177 |

| C | H | F | 0.93 | 2.45 | 3.38 | 170 |

Table 2: Short Intermolecular Contacts

| Contact | Distance (Å) |

| F···F | > 2.70 |

| C···F | > 3.00 |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, spectroscopic data, and reaction pathways. For 3,5,6-Trifluoropyridin-2-amine, while it has been included in computational studies of larger systems, detailed DFT analyses of the standalone molecule are not readily found.

Molecular Geometry Optimization and Electronic Structure Analysis

Molecular geometry optimization using DFT methods like B3LYP with basis sets such as 6-31+G* or 6-311++G(d,p) is a standard approach to determine the most stable three-dimensional structure of a molecule. Such calculations would yield precise bond lengths, bond angles, and dihedral angles for this compound.

Following optimization, an electronic structure analysis would typically reveal key quantum chemical properties. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. However, specific values and detailed analyses for the isolated this compound molecule are not published.

Simulation of Spectroscopic Data (NMR, IR, Raman) for Experimental Correlation

Computational chemistry allows for the prediction of various spectra, which can be used to interpret and verify experimental data.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) for NMR-active nuclei like ¹H, ¹³C, ¹⁵N, and ¹⁹F. While experimental NMR data exists for derivatives like N,N-diethyl-3,5,6-trifluoro-4-(phenylsulfanyl)pyridin-2-amine, simulated spectra for the parent compound are not available.

IR and Raman Spectroscopy: Vibrational frequency calculations are a common output of DFT studies, leading to simulated Infrared (IR) and Raman spectra. These simulations help in assigning the vibrational modes observed in experimental spectra. A computational study on co-crystals of bis(this compound) with 18-crown-6 (B118740) mentioned the use of DFT for vibrational analysis, but did not provide the specific spectral data for the isolated amine. bishopmoorecollege.ac.in

Elucidation of Reaction Mechanisms and Transition State Energetics

DFT is a valuable tool for mapping reaction pathways, identifying transition states, and calculating activation energies. This provides insight into the feasibility and kinetics of chemical reactions. Research involving derivatives of this compound has touched upon reaction energetics. For instance, quantum chemical calculations (at the M06-2X/6-31+G(d) level) were used to determine the free energies of interaction between related perfluorinated pyridinyl radicals and trimethylamine (B31210) to support a proposed reaction mechanism. nih.gov However, a comprehensive study detailing the transition state energetics for reactions directly involving this compound has not been found.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking, are used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. This is fundamental in drug discovery and design.

Prediction of Ligand-Target Interactions in Biological Systems

Molecular docking simulations would place this compound into the active site of a target protein to predict its binding orientation and affinity. This would identify potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex. Despite the utility of this method, no specific molecular docking studies featuring this compound as the ligand of interest are available in the reviewed literature.

Conformational Analysis and Binding Affinity Estimations

Prior to docking, a conformational analysis is often performed to identify the low-energy shapes of the molecule that are relevant for binding. After docking, scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) or calculate inhibition constants (Ki). This data helps in ranking potential drug candidates. As with direct docking studies, specific conformational analyses and binding affinity estimations for this compound are not documented in available research.

Structure Activity Relationship Sar and Biological Activity Assessments

Rational Design Principles for Bioactive Fluorinated Aminopyridines

The use of fluorine in drug design is a well-established concept aimed at solving challenges encountered during compound optimization. nih.gov The thoughtful application of fluorine can probe the effects of steric size, electronic properties, lipophilicity, and pKa on the biological response of a molecule. nih.gov Fluorine has become a notable element in drug design, providing interesting and sometimes surprising effects on biological activity. nih.gov

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability. chemrxiv.org The carbon-fluorine (C-F) bond has a very high bond-dissociation energy, which can block metabolism at a susceptible ("soft") spot on the molecule, potentially reducing metabolic clearance. acs.org While the C-F bond is strong, metabolism of fluorinated compounds can still occur and may lead to defluorination. acs.orgacs.org Nevertheless, strategic fluorination is a common tactic to improve parameters such as metabolic stability and pKa. nih.gov

Mechanistic Studies of Biological Action

The trifluorinated aminopyridine structure is designed to interact with biological targets through a combination of electronic and structural features, leading to a specific biological response.

While specific targets for 3,5,6-Trifluoropyridin-2-amine are not extensively detailed in the available literature, the 2-aminopyridine (B139424) scaffold is a known pharmacophore that targets a variety of enzymes and receptors. For example, derivatives of 2-aminopyridine have been designed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov In such contexts, the 2-aminopyridine moiety is crucial for active site recognition, often forming hydrogen bonds with key residues like glutamate. nih.gov Furthermore, substituted 2-aminopyridines have been extensively studied as orally active antimalarial agents, demonstrating potent activity against multidrug-resistant strains of Plasmodium falciparum. www.gov.uknih.gov The development of inhibitors for histone deacetylases (HDACs), a promising target in cancer therapy, has also utilized fluorinated 2-aminobenzamide structures. mdpi.com

Hydrogen bonds are critical for the stabilization of a ligand within the binding site of a biomolecule. nih.gov In this compound, the primary amine (-NH2) group can act as a hydrogen bond donor. The nitrogen atom of the pyridine (B92270) ring and the highly electronegative fluorine atoms can function as hydrogen bond acceptors.

Evaluation of Diverse Biological Potencies

For example, 3,5-diaryl-2-aminopyridine derivatives have demonstrated potent antiplasmodial activity in the low nanomolar range. www.gov.uk In other studies, 3,5,6-trisubstituted triazine derivatives, which share a similar nitrogen-containing heterocyclic core, have been evaluated for antitumor activity against cell lines such as MCF-7 (breast adenocarcinoma) and C6 (rat glioma), with some compounds showing higher activity than the standard drug cisplatin. researchgate.net

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-2-aminopyridine | Antimalarial | P. falciparum (K1, multidrug resistant) | Low nanomolar range | www.gov.uk |

| 3,5,6-Trisubstituted 1,2,4-triazine (Compound 5) | Antitumor | MCF-7 (breast adenocarcinoma) | 9.5 µg/mL | researchgate.net |

| 3,5,6-Trisubstituted 1,2,4-triazine (Compound 4) | Antitumor | C6 (rat glioma) | 21.0 µg/mL | researchgate.net |

| 6-Aryl-4-cycloamino-1,3,5-triazine-2-amine | Antileukemic | Jurkat T cells | Effective at 10 µM | nih.gov |

| Fluorinated 7-phenyl-pyrroloquinolinone (Compound 15) | Antitubulin | Human tumor cell lines | Sub-nanomolar GI50 | nih.gov |

Antimicrobial Activity against Pathogenic Organisms

The aminopyridine core is a well-established scaffold in the development of antimicrobial agents. The introduction of fluorine atoms can enhance the potency and spectrum of activity. Studies on various 2-aminopyridine derivatives have demonstrated notable effects against a range of pathogenic bacteria. For instance, certain 2-amino-3-cyanopyridine derivatives have shown significant activity, particularly against Gram-positive bacteria. mdpi.com One specific derivative, compound 2c from a studied series, exhibited potent effects against S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. mdpi.com The antimicrobial effect is attributed to the presence of a cyclohexylamine moiety, as analogous compounds lacking this feature were inactive. mdpi.com

Furthermore, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and tested against a panel of Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.gov These compounds displayed moderate to potent antibacterial activity, with one derivative, compound 7j, showing an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a MIC value of 0.25 µg/mL. nih.gov This highlights the potential of the fluorinated pyridine ring in developing powerful antibacterial agents. The antimicrobial activity of fluoride (B91410) itself is known to be enhanced when associated with amine compounds. nih.gov Other related structures, such as trifluoromethyl ketones, have also demonstrated potent antibacterial activity against Gram-positive bacteria. nih.gov

| Compound Class | Specific Compound | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| 2-Amino-3-cyanopyridine Derivative | Compound 2c | S. aureus | 0.039 |

| 2-Amino-3-cyanopyridine Derivative | Compound 2c | B. subtilis | 0.039 |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone | Compound 7j | Gram-positive bacteria | 0.25 |

| Imidazo[1,2-a]pyridines | Compound 207a | E. coli | 2.48 |

Antiviral Properties (e.g., Hepatitis C Virus Inhibition)

Fluorinated compounds, particularly fluorinated nucleosides, have become a cornerstone of antiviral therapy. nih.govnih.govmdpi.com The incorporation of fluorine can alter electronic and steric parameters, improve metabolic stability, and enhance binding interactions with viral enzymes. nih.govnih.govmdpi.com While direct studies on this compound for Hepatitis C Virus (HCV) are not prominent in the literature, the principles of using fluorinated molecules as direct-acting antivirals (DAAs) are well-established. nih.govnih.goveuropa.eu DAAs target specific viral proteins essential for replication, such as the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. nih.gov

The success of fluorinated drugs like sofosbuvir (a nucleotide analog NS5B polymerase inhibitor) underscores the potential of this chemical class. nih.gov Fluorine substitution can lead to enhanced biological profiles and more stable compounds. nih.govmdpi.com For instance, Emtricitabine, a 5-fluorinated analog of lamivudine, is a potent drug for the treatment of HIV. mdpi.com The investigation of novel, small, fluorinated heterocyclic molecules like this compound is a logical progression in the search for new antiviral agents that could offer benefits in potency, resistance profiles, or pangenotypic coverage against viruses like HCV. nih.gov

Anticancer Activities and Efficacy in Drug-Resistant Cell Lines

The inclusion of fluorine in organic molecules is a widely used strategy in the design of anticancer drugs, often leading to improved pharmacological properties such as increased lipophilicity and metabolic stability. nih.gov Various classes of fluorinated heterocyclic compounds have demonstrated significant cytotoxic and antiproliferative effects.

For example, a series of fluorinated aminophenylhydrazines showed potent cytotoxic effects on the A549 non-small cell lung cancer (NSCLC) cell line. nih.govnih.gov One compound containing five fluorine atoms exhibited an IC50 value of 0.64 μM. nih.govnih.gov Similarly, new derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines have been evaluated against multiple human cancer cell lines, with some showing high cytotoxicity. nih.gov Another study on fluorinated 3,6-diaryl- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazoles found moderate to good antiproliferative potency against human breast cancer (MCF7), osteosarcoma (SaOS-2), and myeloid leukemia (K562) cell lines. doi.org The introduction of trifluoromethyl or trifluoromethoxy groups is a common strategy to enhance anticancer activity. nih.gov These findings suggest that the this compound scaffold could serve as a valuable pharmacophore for the development of novel anticancer agents.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Fluorinated Aminophenylhydrazine | Compound 6 | A549 (Lung) | 0.64 |

| Fluorinated Triazolothiadiazole | Compound 2b | MCF7 (Breast) | 22.1 |

| SaOS-2 (Osteosarcoma) | 19 | ||

| K562 (Leukemia) | 15 | ||

| 3,5,6-Trisubstituted Triazine | Compound 5 | MCF-7 (Breast) | 9.5 (µg/mL) |

| 3,5,6-Trisubstituted Triazine | Compound 4 | C6 (Glioma) | 21.0 (µg/mL) |

Enzyme Inhibitory Action (e.g., CCR5 modulators, alcohol dehydrogenase)

The inhibition of alcohol dehydrogenase (ADH), a zinc-containing enzyme, has been studied using various compounds, including fluorinated ones. wikipedia.org For instance, 2,2,2-trifluoroethanol acts as a competitive inhibitor of yeast alcohol dehydrogenase with respect to ethanol (B145695). nih.gov Formamides, which can mimic aldehyde substrates, are also known to be uncompetitive inhibitors of liver ADH. researchgate.net These examples demonstrate that small molecules, including those with fluorine, can effectively inhibit ADH activity. nih.govnih.gov The aminopyridine scaffold, combined with trifluoro-substitution, presents a chemical structure that could potentially interact with the active site of ADH or other enzymes.

Investigation of Related Disease Models (e.g., diabetic neuropathy)

Aminopyridines have been investigated for their therapeutic potential in various neurological disorders. nih.gov The primary mechanism of action for compounds like 4-aminopyridine (4-AP) is the blockade of voltage-gated potassium channels, which enhances signal transduction in demyelinated axons. nih.govresearchgate.net This has led to the approval of a prolonged-release formulation of 4-AP for improving walking in patients with multiple sclerosis. nih.govresearchgate.net

Given this precedent, it is plausible to investigate related fluorinated aminopyridines, such as this compound, in other neurological conditions like diabetic neuropathy. Diabetic neuropathy is a common complication of diabetes, and effective treatments are needed. nih.gov Preclinical research in this area relies on robust animal models, typically rodent models where diabetes is induced chemically (e.g., with streptozotocin), genetically, or through diet. nih.gove-dmj.org These models develop phenotypes consistent with human diabetic neuropathy, allowing for the evaluation of potential therapeutic agents. nih.gov The neuroprotective properties demonstrated by 4-AP in various preclinical models, such as promoting remyelination and suppressing microglial activation, provide a strong rationale for exploring the efficacy of novel fluorinated aminopyridines in established models of diabetic neuropathy. nih.gov

Applications in Specialized Chemical and Material Sciences

Building Blocks in Fine Chemical and Pharmaceutical Industries

In the realms of fine chemical and pharmaceutical synthesis, fluorinated compounds are indispensable for creating molecules with enhanced metabolic stability, bioavailability, and binding affinity. sigmaaldrich.com The strategic introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule with minimal steric impact. sigmaaldrich.com Fluorinated building blocks, such as 3,5,6-Trifluoropyridin-2-amine, are therefore foundational components in the design of new chemical entities. nih.gov

The presence of fluorine atoms in heterocyclic compounds is a key feature in many modern agrochemicals and pharmaceuticals. nih.gov Trifluoromethylpyridines, a related class of compounds, are recognized as crucial intermediates for several commercial crop-protection products. nih.gov The synthetic strategy for creating complex active ingredients often relies on the use of such pre-functionalized heterocyclic building blocks. nih.gov

This compound serves as a valuable scaffold for constructing more elaborate molecular structures. The amine group can undergo a variety of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for its incorporation into larger, more complex molecules. The highly fluorinated pyridine (B92270) ring remains as a stable core that imparts the desired electronic and metabolic properties to the final product. This approach is a dominant strategy in drug discovery for creating new generations of bioactive compounds. nih.gov

Table 1: Role of Fluorinated Pyridines as Synthetic Building Blocks

Building Block Class Key Structural Features Application in Synthesis Resulting Molecular Properties Fluorinated Aminopyridines Fluorine-substituted pyridine ring; Reactive amine group Intermediate for pharmaceuticals and agrochemicals nih.gov Enhanced metabolic stability, altered lipophilicity, improved binding affinity Trifluoromethylpyridines Pyridine ring with -CF3 group(s) Key component in herbicides and other crop-protection agents nih.gov High thermal stability and specific biological activity [8, 11]

Development of Advanced Materials

The demand for high-performance materials for specialized applications has driven the development of fluorinated polymers and supramolecular structures. pageplace.de The strong carbon-fluorine bond contributes to exceptional chemical resistance, thermal stability, and unique surface properties. pageplace.de

Fluoropolymers are a class of specialty polymers known for their superior performance in harsh environments, finding use in electronics, aerospace, and as non-stick coatings like polytetrafluoroethylene (PTFE). sigmaaldrich.compageplace.de The synthesis of such materials often involves the polymerization of fluorinated monomers. While direct polymerization of this compound is not widely documented, its structural motifs are relevant. As a highly fluorinated and thermally stable molecule, it represents a class of compounds that can be used to synthesize monomers for specialty polymers where high performance and durability are required. The amine functionality offers a handle to incorporate the trifluoropyridine moiety into polymer backbones, such as polyamides or polyimides, to create materials with tailored thermal and chemical resistance.

Macrocyclic compounds are of significant interest due to their ability to act as selective receptors for ions and small molecules. mdpi.com The synthesis of these complex structures often involves the condensation of diamines with other bifunctional components. mdpi.comsci-hub.se Aminopyridines and related nitrogen-containing heterocycles like 1,3,5-triazines are frequently used as building blocks for constructing such architectures. mdpi.comrsc.org

The structure of this compound, with its defined geometry and potential for hydrogen bonding via the amine group, makes it a candidate for designing novel macrocycles. The rigid pyridine ring can act as a structural corner piece, while the amine provides a vector for linking to other units. Furthermore, the electron-deficient nature of the fluorinated ring can influence intermolecular interactions, such as stacking, which are crucial for the self-assembly of supramolecular structures. For instance, related triazine-based oligomers are known to form complex architectures through molecular recognition and self-assembly. rsc.org

Table 2: Building Blocks for Supramolecular and Macrocyclic Structures

Building Block Type Key Functional Groups Resulting Architecture Driving Forces for Assembly Aminopyridines Pyridine Nitrogen, Exocyclic Amine Macrocycles, Coordination Polymers [1, 9] Hydrogen Bonding, Metal Coordination 1,3,5-Triazines Multiple Ring Nitrogens Oligomers, Dendrimers, Linear Chains Molecular Recognition, Self-Assembly

Ligand Design in Catalysis

In the field of organometallic chemistry, pyridine-based ligands are fundamental for constructing transition metal catalysts. The nitrogen atom of the pyridine ring coordinates to the metal center, influencing its electronic properties and, consequently, its catalytic activity.

Aminopyridines are particularly effective as ligands because they can form stable chelate complexes with metal centers, often utilizing both the pyridine nitrogen and the exocyclic amine nitrogen. nih.govresearchgate.net N-aryl-2-aminopyridines, for example, are widely used as substrates in transition metal-catalyzed reactions where the pyridyl group acts as a directing group to facilitate C-H bond activation. nih.gov This strategy is a powerful tool for constructing complex nitrogen-containing heterocycles. researchgate.net A wide range of transition metals, including palladium, rhodium, iridium, and cobalt, form active catalytic complexes with such ligands. nih.gov

This compound is a compelling candidate for ligand design. The three strongly electron-withdrawing fluorine atoms significantly reduce the electron density of the pyridine ring. This modification would decrease the Lewis basicity of the pyridine nitrogen, altering the strength of the metal-ligand bond. Such electronic tuning is a key strategy in catalysis for optimizing the reactivity of the metal center for specific transformations, such as cross-coupling or oxidation reactions. The design of ligands with tailored electronic properties is crucial for developing next-generation catalysts with enhanced efficiency and selectivity.

Table 3: Metals Used in Catalysis with Pyridine-Amine Type Ligands

Transition Metal Typical Application Role of Pyridine-Amine Ligand Palladium (Pd) Cross-coupling, Annulation, Carbonylation nih.gov Forms stable complexes, acts as a directing group for C-H activation [2, 3] Rhodium (Rh) C-H functionalization, Cyclization nih.gov Chelation stabilizes the metal center, directs reactivity nih.gov Iridium (Ir) C-H alkynylation nih.gov Facilitates formation of active cationic species and iridacycle intermediates nih.gov Cobalt (Co) Oxygenation reactions, Complex formation Forms stable chelate complexes with varied coordination geometries

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of polyfluorinated pyridines often involves challenging reaction conditions. Traditional methods for aminating highly fluorinated rings can require high temperatures and pressures, presenting scalability and safety concerns. google.com Future research will focus on developing more efficient, safer, and scalable synthetic pathways to 3,5,6-Trifluoropyridin-2-amine and its derivatives.

A key area of exploration is the advancement of catalytic amination processes. While methods exist for the chemoselective functionalization of polyhalopyridines, research into direct and selective amination of polyfluoropyridine precursors using advanced palladium or other transition-metal catalysts could streamline synthesis. researchgate.net Such methods could offer milder reaction conditions and higher yields compared to classical nucleophilic aromatic substitution.

Furthermore, the adoption of continuous flow chemistry represents a significant paradigm shift for synthesizing fluorinated heterocycles. acs.orgrsc.org Flow reactors provide superior control over reaction parameters like temperature and pressure, which is crucial when handling highly reactive or energetic fluorinating agents. durham.ac.ukresearchgate.net This technology enables safer handling of exothermic reactions, minimizes waste, and facilitates easier scale-up, making it an ideal platform for the industrial production of this compound and its analogues. nih.gov

| Synthetic Strategy | Traditional Batch Processing | Future Flow Chemistry |

| Reaction Control | Limited control over exotherms | Precise temperature and pressure control |

| Safety | Higher risk with hazardous reagents | Enhanced safety through small reaction volumes |

| Scalability | Often challenging and non-linear | Linear scalability from lab to production |

| Efficiency | Can lead to lower yields and more byproducts | Improved mixing and heat transfer lead to higher yields |

| Sustainability | Generates more solvent and reagent waste | Reduced waste, potential for solvent recycling |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically reducing the time and cost associated with identifying and optimizing new therapeutic agents. harvard.edunih.gov For a scaffold like this compound, AI offers powerful tools to explore its chemical space and design novel derivatives with tailored properties.

Future research will increasingly leverage AI for several key tasks:

De Novo Drug Design : Generative AI models can design novel molecules from scratch that incorporate the this compound core. harvard.edu These models can be trained to optimize for multiple parameters simultaneously, such as high binding affinity to a specific biological target, favorable pharmacokinetic properties, and synthetic feasibility. myscience.org

Prediction of Physicochemical and ADMET Properties : ML algorithms can accurately predict properties like solubility, toxicity, bioavailability, and metabolic stability for virtual compounds. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Synthetic Route Prediction : A significant challenge in drug discovery is designing molecules that can be synthesized efficiently. Emerging AI platforms can now predict viable synthetic pathways for novel compounds, ensuring that AI-designed molecules are manufacturable. myscience.orgdrugtargetreview.com This integration of design and synthesis is critical for translating virtual hits into real-world therapeutics.

| AI/ML Application | Description | Impact on Research |

| Target Identification | Analyzing biological data to identify novel protein targets for disease. | Directs the design of inhibitors based on the fluoropyridine scaffold. |

| Virtual Screening | Rapidly screening vast virtual libraries of compounds against a target. | Identifies initial hits for further optimization. |

| Lead Optimization | Iteratively modifying a lead compound to improve efficacy and safety. | Accelerates the development of potent and safe drug candidates. |

| Generative Design | Creating entirely new molecules with desired properties. | Expands the accessible chemical space for novel therapeutics. |

Development of Targeted Therapeutics Based on Specific Molecular Mechanisms

The fluoropyridine motif is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.govrsc.org The unique properties of fluorine atoms—their high electronegativity, small size, and ability to form strong bonds with carbon—can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. nih.gov

Future research will focus on designing derivatives of this compound as highly potent and selective inhibitors of specific kinases that are dysregulated in diseases like cancer. The trifluorinated substitution pattern offers a unique opportunity to modulate the electronic environment of the pyridine (B92270) ring to achieve specific interactions within the ATP-binding pocket of target kinases. Research on related heterocyclic scaffolds has shown success in targeting kinases such as Aurora, FLT3, and FGFR. nih.govnih.gov By using the 2-amino group as a point of diversification, libraries of compounds can be generated and screened against panels of kinases to identify selective inhibitors, moving away from broader-spectrum agents toward precision medicine.

Expansion into Novel Bio-conjugation and Imaging Applications

The 2-amino group of this compound serves as a versatile chemical handle for attaching the molecule to other chemical entities, a process known as bioconjugation. wikipedia.org This opens up exciting future possibilities beyond small-molecule drugs.

Targeted Drug Delivery : The compound could be conjugated to larger molecules, such as antibodies, to create antibody-drug conjugates (ADCs). nih.gov In this approach, the antibody would guide the potent fluoropyridine-based payload directly to cancer cells, minimizing off-target toxicity.

Fluorescent Probes : Aminopyridine scaffolds can exhibit intrinsic fluorescence, a property that can be fine-tuned through chemical modification. nih.gov Derivatives of this compound could be developed into fluorescent probes for bioimaging. By attaching them to molecules that bind to specific cellular targets, researchers can visualize biological processes in living cells.

Positron Emission Tomography (PET) Imaging : A particularly promising future direction is the development of PET imaging agents. One of the fluorine atoms on the ring can be replaced with the positron-emitting isotope Fluorine-18 (¹⁸F). nih.govnih.gov Given the favorable half-life of ¹⁸F (approximately 110 minutes), an ¹⁸F-labeled version of a drug candidate derived from this scaffold could be used in preclinical and clinical studies to visualize its distribution in the body, confirm it reaches its intended target, and measure its pharmacokinetic profile non-invasively. frontiersin.orgdmshealth.com This application provides invaluable data for drug development. princeton.edu

Green Chemistry Approaches in Fluoropyridine Synthesis

In line with the global push for sustainable chemical manufacturing, future research will prioritize the development of green synthetic routes to this compound. Green chemistry focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Key green chemistry principles that will guide future synthetic research include:

Atom Economy : Designing reactions, such as one-pot or multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. fau.eu

Use of Safer Solvents and Reagents : Replacing hazardous solvents and toxic reagents with more environmentally benign alternatives. This includes exploring solvent-free reaction conditions or using recyclable solvents. rsc.org

Energy Efficiency : Employing energy-efficient technologies like microwave irradiation or sonochemistry to drive reactions. chim.itnih.gov These methods can significantly shorten reaction times and reduce energy consumption compared to conventional heating.

Catalysis : Focusing on the use of highly efficient and recyclable catalysts to replace stoichiometric reagents, which generate large amounts of waste.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning chemical innovation with ecological responsibility.

Q & A

Q. What are the standard synthetic routes for 3,5,6-Trifluoropyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of halogenated pyridine precursors. For example, fluorination of 2-amino-3,5,6-trichloropyridine using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) at 120–150°C can introduce fluorine atoms. Reaction optimization includes varying temperature, catalyst (e.g., crown ethers), and stoichiometry to minimize side products like dehalogenated intermediates . Purity is confirmed via HPLC, with yields often ranging from 40–70% depending on substitution patterns .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves a combination of:

- NMR spectroscopy (¹⁹F NMR for fluorine environment analysis, ¹H/¹³C NMR for ring substitution verification).

- Mass spectrometry (HRMS to confirm molecular ion peaks).

- X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between amine groups and pyridine N-atoms) .

Advanced Research Questions

Q. How can researchers address contradictions in fluorination efficiency across different synthetic protocols?

Discrepancies in fluorination yields may arise from competing side reactions (e.g., dehalogenation or ring-opening). Systematic analysis includes:

- Kinetic studies (monitoring reaction progress via in-situ IR or GC-MS).

- Computational modeling (DFT calculations to assess activation barriers for fluorination vs. side pathways).

- Comparative solvent screening (e.g., DMSO vs. DMF for stabilizing transition states). Contradictory data should be resolved by isolating intermediates and identifying by-products through LC-MS or crystallography .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

Common by-products include partially fluorinated analogs (e.g., 3,5-difluoro derivatives) or dimerized species. Mitigation approaches:

- Stepwise fluorination with protective groups on the amine to prevent undesired reactivity.

- Catalytic systems (e.g., Pd/Cu-mediated cross-coupling for selective halogen exchange).

- Purification techniques (preparative HPLC or recrystallization in ethanol/water mixtures) .

Q. How can the bioactivity of this compound be evaluated in drug discovery contexts?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Cellular models : Test cytotoxicity and uptake in cancer cell lines (e.g., HeLa or HEK293) via MTT assays.

- Molecular docking : Predict interactions with protein active sites (e.g., using AutoDock Vina) guided by the compound’s electron-deficient pyridine core .

Q. What methodologies assess the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, followed by HPLC analysis.

- Metabolic stability : Incubate with liver microsomes to identify oxidative metabolites via LC-QTOF-MS.

- Solid-state stability : Monitor crystallinity changes via PXRD over 6–12 months under accelerated storage conditions .

Methodological Guidance

Q. What analytical techniques are critical for resolving regioselectivity challenges in fluorinated pyridine derivatives?

- ²D NMR (NOESY/COSY) : Distinguish between 3,5,6-trifluoro and alternative substitution patterns.

- Isotopic labeling : Use ¹⁵N-labeled precursors to track amine group reactivity during fluorination.

- Electron density mapping (via X-ray crystallography) to confirm fluorine positions .

Q. How can computational tools optimize the design of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.